molecular formula C17H15N5O4S3 B3944677 N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B3944677
M. Wt: 449.5 g/mol
InChI Key: JGPXPBWKKMDVNP-UHFFFAOYSA-N
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Description

N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of sulfonamides and thiadiazoles This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, a carbamoylmethyl group, and a thiadiazolyl group attached to a benzamide backbone

Preparation Methods

The synthesis of N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves multiple steps. One common method includes the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives using peptide coupling reagents such as EDCI and HOBt . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the coupling process. The progress of the reaction is monitored using thin-layer chromatography (TLC), and the final product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as sulfonamides and benzamides.

Scientific Research Applications

N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit enzymes such as phosphoinositide-3-kinase (PI3K), which plays a crucial role in cellular signaling pathways . By inhibiting PI3K, the compound can modulate various cellular processes, including cell growth, proliferation, and survival. This inhibition is particularly relevant in the context of cancer treatment, where the compound can prevent the growth and spread of cancer cells.

Comparison with Similar Compounds

N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can be compared with other sulfonamide and thiadiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[5-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4S3/c18-29(25,26)13-8-6-12(7-9-13)19-14(23)10-27-17-22-21-16(28-17)20-15(24)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,23)(H2,18,25,26)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPXPBWKKMDVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 2
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

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